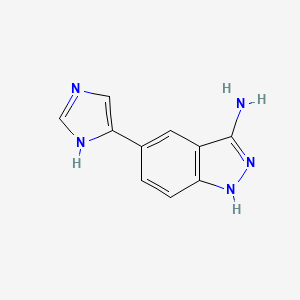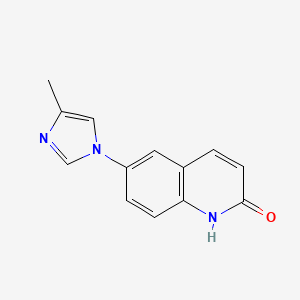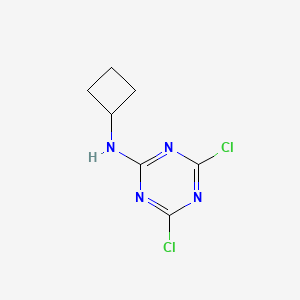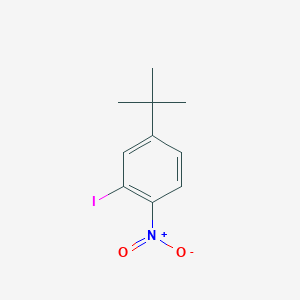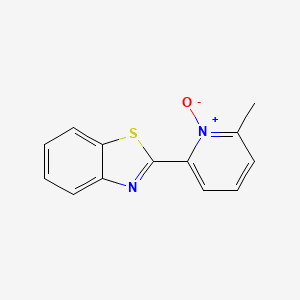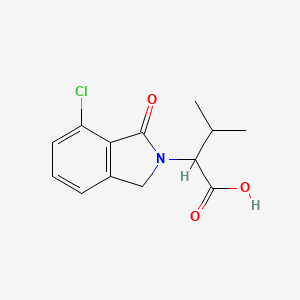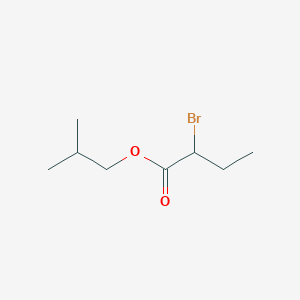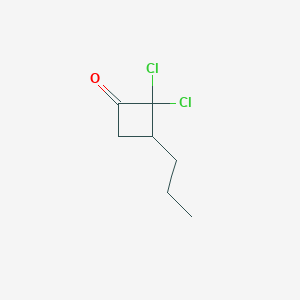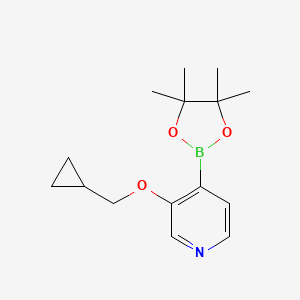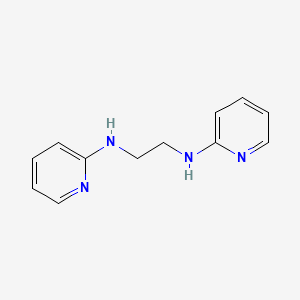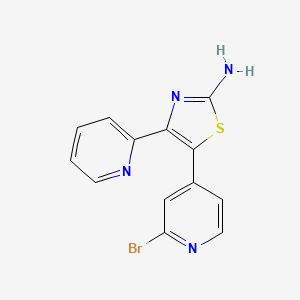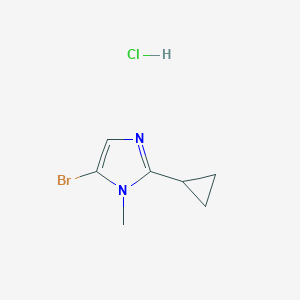
5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropyl group at the 2nd position, and a methyl group at the 1st position of the imidazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-1-methyl-1h-imidazole with bromine in the presence of a suitable solvent. The reaction is carried out under mild conditions to ensure the selective bromination at the 5th position of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediates, followed by cyclization and bromination steps. The final product is then converted to its hydrochloride salt form through a reaction with hydrochloric acid, followed by purification and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to the formation of imidazole N-oxides or reduced imidazole derivatives.
Applications De Recherche Scientifique
5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in its binding to target proteins or enzymes. The compound can modulate the activity of these targets by either inhibiting or activating their functions, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-methyl-1h-imidazole: Similar structure but lacks the cyclopropyl group.
5-Bromo-2-methyl-1h-imidazole: Similar structure but lacks the cyclopropyl group and has a different substitution pattern.
2-Cyclopropyl-1-methyl-1h-imidazole: Similar structure but lacks the bromine atom.
Uniqueness
5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H10BrClN2 |
|---|---|
Poids moléculaire |
237.52 g/mol |
Nom IUPAC |
5-bromo-2-cyclopropyl-1-methylimidazole;hydrochloride |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-10-6(8)4-9-7(10)5-2-3-5;/h4-5H,2-3H2,1H3;1H |
Clé InChI |
INCJUYKGOBUVTA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1C2CC2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



